

# Application Notes and Protocols: (Z)-MDL 105519 in Brain Slice Electrophysiology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(Z)-MDL 105519** is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.<sup>[1]</sup> This characteristic makes it a valuable pharmacological tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes within the central nervous system (CNS). Brain slice electrophysiology provides a powerful ex vivo platform to study synaptic transmission and plasticity in a preserved neural circuit. The application of **(Z)-MDL 105519** in this preparation allows for the precise dissection of the contribution of the NMDA receptor glycine site to synaptic function and dysfunction. These application notes provide an overview of the use of **(Z)-MDL 105519** in brain slice electrophysiology, including its mechanism of action, experimental protocols, and expected outcomes.

## Mechanism of Action

**(Z)-MDL 105519** exerts its effects by competitively binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.<sup>[1]</sup> The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, **(Z)-MDL 105519** allosterically inhibits receptor activation, thereby reducing calcium influx in response to glutamate. This inhibition is non-competitive with respect to NMDA and can be reversed by increasing the concentration of glycine or D-serine.

<sup>[1]</sup>

Mechanism of **(Z)-MDL 105519** antagonism at the NMDA receptor.

## Data Presentation

While specific electrophysiological data for **(Z)-MDL 105519** in brain slice preparations is not extensively available in the cited literature, the following tables summarize its known pharmacological properties, which are foundational for designing and interpreting brain slice experiments.

Table 1: Binding Affinity and Potency of **(Z)-MDL 105519**

| Parameter                               | Value   | Species | Preparation     | Reference |
|-----------------------------------------|---------|---------|-----------------|-----------|
| Ki ( <sup>3</sup> H]glycine binding)    | 10.9 nM | Rat     | Brain membranes | [2]       |
| Kd ( <sup>3</sup> H]MDL 105519 binding) | 3.77 nM | Rat     | Brain membranes | [3]       |

Table 2: Functional Antagonism of **(Z)-MDL 105519**

| Assay                                                                        | Effect     | Preparation      | Reference |
|------------------------------------------------------------------------------|------------|------------------|-----------|
| NMDA-dependent <sup>3</sup> H]TCP binding                                    | Inhibition | Brain membranes  | [1]       |
| NMDA-stimulated cGMP accumulation                                            | Inhibition | Brain slices     | [1]       |
| NMDA-induced Ca <sup>2+</sup> and Na <sup>+</sup> -Ca <sup>2+</sup> currents | Inhibition | Cultured neurons | [1]       |

## Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing electrophysiological recordings to study the effects of **(Z)-MDL 105519**.

## Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiology.

### Materials:

- Rodent (e.g., rat or mouse)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Ice-cold dissection artificial cerebrospinal fluid (aCSF), bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.  
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 25 D-glucose, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>. For cutting, a sucrose-based or NMDG-based protective solution is often used.
- Vibrating microtome (vibratome)
- Recovery chamber
- Standard aCSF for recovery and recording, bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.

### Procedure:

- Anesthetize the animal deeply until it is unresponsive to noxious stimuli.
- Perfusion transcardially with ice-cold, oxygenated dissection aCSF.
- Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated dissection aCSF.
- Isolate the brain region of interest (e.g., hippocampus, cortex).
- Mount the brain tissue on the vibratome stage and immerse it in the ice-cold, oxygenated dissection aCSF-filled cutting chamber.
- Cut slices to the desired thickness (typically 300-400 µm).

- Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.



[Click to download full resolution via product page](#)

Workflow for acute brain slice preparation.

## Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol describes how to record synaptic currents from individual neurons to assess the impact of **(Z)-MDL 105519**.

### Materials:

- Prepared brain slice
- Recording chamber on a microscope stage
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Glass micropipettes (3-6 MΩ resistance)
- Intracellular solution (e.g., for recording excitatory postsynaptic currents (EPSCs), in mM: 135 Cs-gluconate, 10 HEPES, 10 Na<sub>2</sub>-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA; pH adjusted to 7.2-7.3 with CsOH)
- Extracellular aCSF
- **(Z)-MDL 105519** stock solution (e.g., in DMSO) and final dilutions in aCSF

### Procedure:

- Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min).
- Visualize a neuron in the region of interest (e.g., CA1 pyramidal neuron in the hippocampus) using differential interference contrast (DIC) microscopy.
- Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.
- Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

- Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
- Record baseline synaptic activity (e.g., evoked EPSCs by stimulating afferent fibers with a bipolar electrode). To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked (e.g., with CNQX or NBQX) and the cell depolarized (e.g., to +40 mV) to relieve the magnesium block.
- Bath-apply **(Z)-MDL 105519** at the desired concentration and record the changes in the NMDA receptor-mediated synaptic current.
- Wash out the drug to observe the reversibility of the effect.



[Click to download full resolution via product page](#)

Experimental workflow for patch-clamp recording.

## Protocol 3: Investigating the Effect on Long-Term Potentiation (LTP)

LTP is a cellular correlate of learning and memory that is often dependent on NMDA receptor activation.

**Materials:**

- Same as for Protocol 2.
- Stimulating electrode.

**Procedure:**

- Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) or EPSCs for at least 20 minutes by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz).
- Apply **(Z)-MDL 105519** at the desired concentration and continue baseline recording to observe any effect on basal synaptic transmission.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
- Continue recording for at least 60 minutes post-HFS to monitor the induction and expression of LTP.
- Compare the degree of potentiation in the presence of **(Z)-MDL 105519** to control experiments without the drug.

## Expected Results and Interpretation

- **(Z)-MDL 105519** should selectively block NMDA receptor-mediated synaptic currents. This will be observed as a reduction in the amplitude of the isolated NMDA receptor EPSC. The degree of inhibition will be dependent on the concentration of **(Z)-MDL 105519** used.
- The blockade by **(Z)-MDL 105519** should be surmountable by a high concentration of a glycine site agonist like D-serine. This confirms the competitive nature of the antagonism at the glycine site.
- In LTP experiments, **(Z)-MDL 105519** is expected to prevent the induction of NMDA receptor-dependent LTP. The extent of this blockade will depend on the concentration of the antagonist and the specific LTP induction protocol used.

By using **(Z)-MDL 105519** in brain slice electrophysiology, researchers can effectively probe the functional significance of the glycine co-agonist site of the NMDA receptor in synaptic transmission and plasticity, providing valuable insights for basic neuroscience and the development of novel therapeutics for CNS disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glycine receptors in glycine-induced LTD in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine facilitates induction of long-term potentiation of evoked potential in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (Z)-MDL 105519 in Brain Slice Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15562328#z-mdl-105519-application-in-brain-slice-electrophysiology>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)